Tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate;oxalic acid
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Overview
Description
Tert-butyl 7-amino-1-azaspiro[35]nonane-1-carboxylate;oxalic acid is a compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating spirocyclic compounds, which are important in drug design .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used as a probe to investigate enzyme activity or receptor binding .
Medicine
In medicinal chemistry, tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate: Similar structure but with an additional aminomethyl group.
Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate: Contains an additional nitrogen atom in the spirocyclic ring.
Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: Contains an oxygen atom in the spirocyclic ring.
Uniqueness
Tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications .
Properties
Molecular Formula |
C28H50N4O8 |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-9-8-13(15)6-4-10(14)5-7-13;3-1(4)2(5)6/h2*10H,4-9,14H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
HQJNSDWARPTSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCC(CC2)N.CC(C)(C)OC(=O)N1CCC12CCC(CC2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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